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Compound of Interest

Compound Name: 4-Vinylphenol-d4

Cat. No.: B12372730

An In-depth Technical Guide to 4-Vinylphenol-d4: Chemical Properties, Structure, and
Applications

Introduction

4-Vinylphenol (also known as 4-hydroxystyrene) is a phenolic compound of significant interest
across various scientific disciplines. It is found in nature, notably in wine and beer as a
metabolic product of certain yeasts, and serves as a valuable monomer for the synthesis of
poly(4-vinylphenol), a polymer with wide-ranging applications in electronics and materials
science.[1] In the realm of biomedical research, 4-vinylphenol has been shown to induce
apoptosis, inhibit angiogenesis, and suppress tumor growth, making it a subject of study in
drug development.[2]

To accurately quantify 4-vinylphenol in complex matrices such as biological fluids, food
products, or environmental samples, a reliable internal standard is essential. 4-Vinylphenol-d4
is the deuterated analogue of 4-vinylphenol, designed for this purpose. As a stable isotope-
labeled (SIL) standard, it exhibits nearly identical chemical and physical properties to its non-
deuterated counterpart, but with a distinct mass. This allows for precise quantification via mass
spectrometry-based methods, correcting for sample loss during preparation and variations in
instrument response.[2] This guide provides a comprehensive overview of the chemical
properties, structure, and applications of 4-Vinylphenol-d4 for researchers, scientists, and
drug development professionals.
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Chemical Structure and Properties

The core structure of 4-Vinylphenol-d4 consists of a phenol ring substituted with a vinyl group
at the para position. The "-d4" designation indicates that four hydrogen atoms on the phenyl
ring have been replaced with deuterium atoms. This substitution is key to its utility as an
internal standard, as it increases the molecular weight by four atomic mass units without

significantly altering its chemical behavior.

Caption: Chemical Structure of 4-Vinylphenol-d4.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of 4-
Vinylphenol and its deuterated analogue, 4-Vinylphenol-d4. Data for the deuterated
compound are often calculated or inferred from the parent compound due to limited specific

experimental literature.
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Property 4-Vinylphenol 4-Vinylphenol-d4
IUPAC Name 4-ethenylphenol 4-ethenylphenol-2,3,5,6-d4
p-Vinylphenol, 4- p-Vinylphenol-d4, 4-
Synonyms
Hydroxystyrene Hydroxystyrene-d4
CAS Number 2628-17-3 Not available
Molecular Formula CsHsO CsH4D4O

Molecular Weight 120.15 g/mol [1] 124.18 g/mol (Calculated)
Exact Mass 120.057515 g/mol 124.082624 g/mol (Calculated)
] ] Expected to be similar to 4-
Melting Point 73.5 °C[1] ]
Vinylphenol
- ) Expected to be similar to 4-
Boiling Point 218-219 °C ]
Vinylphenol
Appearance White solid Expected to be a white solid
Slightly soluble in water; o
- ) ) ) Expected to be similar to 4-
Solubility soluble in organic solvents like

ethanol and DMSO.

Vinylphenol

Experimental Protocols
Proposed Synthesis of 4-Vinylphenol-d4

While a specific, detailed synthesis protocol for 4-Vinylphenol-d4 is not widely published, a
plausible and efficient route involves the thermal decarboxylation of a deuterated precursor,
trans-4-hydroxycinnamic acid-d4 (p-coumaric acid-d4). This method is advantageous as it often
requires no catalyst and can produce high yields. An alternative pathway is the
dehydrogenation of 4-ethylphenol-d4.

Method: Catalyst-Free Decarboxylation of trans-4-Hydroxycinnamic Acid-d4
e Materials:

o trans-4-Hydroxycinnamic acid-d4 (phenyl-d4)
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N,N-Dimethylformamide (DMF)
Ethyl acetate

Deionized water

Sodium sulfate (NazSOa)

Pressure-resistant reaction vessel

Procedure:

10.

. Add trans-4-hydroxycinnamic acid-d4 (1.0 equivalent) to a pressure-resistant reaction

vessel.

. Add DMF to the vessel to create a dilute solution (e.g., 0.2 mmol of acid in 1 mL of DMF).
. Seal the vessel and heat the reaction mixture to 130-150°C with stirring.

. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed (typically 30-60 minutes).

. Cool the reaction mixture to room temperature.

. Quench the reaction by adding deionized water.

. Extract the product with ethyl acetate (3x volumes).

. Combine the organic layers and dry over anhydrous sodium sulfate (NazS0Oa).

. Filter and evaporate the solvent under reduced pressure to yield crude 4-Vinylphenol-d4.

Purify the product by column chromatography on silica gel if necessary.
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Proposed Synthesis of 4-Vinylphenol-d4
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Caption: Proposed synthesis of 4-Vinylphenol-d4.

Quantitative Analysis using 4-Vinylphenol-d4 as an
Internal Standard

The primary application of 4-Vinylphenol-d4 is as an internal standard for the quantification of
4-Vinylphenol by isotope dilution mass spectrometry.
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Method: LC-MS/MS Quantification Workflow
e Sample Preparation:

1. To a known volume or mass of the sample (e.g., plasma, wine, cell lysate), add a precise
amount of 4-Vinylphenol-d4 solution of known concentration.

2. Perform sample extraction (e.qg., liquid-liquid extraction with ethyl acetate or solid-phase
extraction) to isolate the analyte and internal standard.

3. Evaporate the extraction solvent and reconstitute the residue in a suitable mobile phase
for LC-MS/MS analysis.

e LC-MS/MS Analysis:

o Chromatography: Use a C18 reverse-phase column with a gradient elution of water and
acetonitrile (both typically containing 0.1% formic acid) to separate 4-Vinylphenol from
other matrix components.

o Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring
(MRM) mode.

= Monitor the transition for 4-Vinylphenol (e.g., m/z 121.1 - 93.1).
= Monitor the transition for 4-Vinylphenol-d4 (e.g., m/z 125.1 - 97.1).
o Data Analysis:

1. Generate a calibration curve by analyzing a series of standards containing known
concentrations of 4-Vinylphenol and a constant concentration of 4-Vinylphenol-d4.

2. Plot the ratio of the peak area of the analyte to the peak area of the internal standard
against the concentration of the analyte.

3. Calculate this peak area ratio for the unknown samples and determine the concentration
of 4-Vinylphenol using the calibration curve.
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Workflow for Quantification using 4-Vinylphenol-d4
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Caption: Workflow for quantification using 4-Vinylphenol-d4.
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Analytical Data

While specific analytical spectra for 4-Vinylphenol-d4 are not readily available in public
databases, its expected spectral characteristics can be inferred from the data of the unlabeled
compound.

Mass Spectrometry

The key feature of 4-Vinylphenol-d4 in mass spectrometry is its mass shift relative to the
unlabeled compound. In electron ionization (El) mass spectrometry, 4-Vinylphenol typically
shows a molecular ion peak (M+) at m/z 120. For 4-Vinylphenol-d4, this molecular ion peak is
expected at m/z 124. The fragmentation pattern is expected to be similar, with corresponding
mass shifts in the fragment ions that retain the deuterated phenyl ring.

Table: Key Mass Spectral Fragments for 4-Vinylphenol (GC-EI-MS)

m/z (Relative Intensity) Possible Fragment
120 (M+, ~50-60%) Molecular lon

119 (~100%) [M-H]*

91 (~25-35%) [C7H7]* (Tropylium ion)
65 (~10-15%) [CsHs]*

Note: Relative intensities can vary between instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the *H NMR spectrum of 4-Vinylphenol, characteristic signals appear for the vinyl protons
and the aromatic protons. For 4-Vinylphenol-d4, where the deuterium atoms are on the phenyl
ring, the aromatic signals would be absent or significantly reduced. The signals for the vinyl
group and the hydroxyl proton would remain. In 2H (Deuterium) NMR, a signal corresponding to
the aromatic deuterons would be observed.

Conclusion
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4-Vinylphenol-d4 is an indispensable tool for researchers requiring accurate quantification of
4-vinylphenol. Its utility as an internal standard in isotope dilution mass spectrometry provides a
robust method for overcoming matrix effects and ensuring high precision in analytical results.
While detailed experimental data on the deuterated compound itself is sparse, its properties
and behavior can be reliably inferred from its parent compound. The experimental protocols
and logical workflows provided in this guide offer a framework for the synthesis and application
of 4-Vinylphenol-d4 in demanding research and drug development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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